
Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with methyl groups at positions 1 and 6, a thiophen-2-yl ring at position 4, and a methyl ester at position 3. This compound belongs to a class of molecules studied for their biological activities, particularly as thymidine phosphorylase (TP) inhibitors. TP is a target in cancer therapy due to its role in angiogenesis and tumor progression .
The structural uniqueness of this compound lies in the thiophene heterocycle, which may enhance electronic interactions with TP compared to phenyl-substituted analogs. Its synthesis typically follows the Biginelli reaction, a multicomponent condensation method .
Biological Activity
Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
It features a tetrahydropyrimidine core with a thiophene ring substitution, which is crucial for its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydropyrimidine derivatives can inhibit the growth of various bacteria and fungi. The disk diffusion method demonstrated that certain derivatives possess broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Candida albicans .
2. Anticancer Potential
The compound's structure suggests potential anticancer properties. Tetrahydropyrimidines have been evaluated for their effects on human tumor cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The mechanism often involves the inhibition of specific enzymes such as topoisomerases and kinases that are critical for cancer cell growth.
3. Anti-inflammatory Effects
Tetrahydropyrimidines have also been studied for their anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in various inflammatory diseases . This suggests a potential use in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many tetrahydropyrimidines act as inhibitors of enzymes involved in critical metabolic pathways. For example, they may inhibit thioredoxin reductase (TrxR), which plays a role in cancer progression .
- Modulation of Signaling Pathways: These compounds can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cell cycle progression and apoptosis in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of tetrahydropyrimidine derivatives for their anticancer activity against various human tumor cell lines. Among these derivatives, specific compounds demonstrated potent cytotoxic effects with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrimidine ring significantly affected their biological efficacy .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. Methyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its efficacy against various bacterial and fungal strains.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several tetrahydropyrimidine derivatives, including the compound . The results demonstrated a notable inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL for various derivatives .
Antifungal Properties
The antifungal potential of this compound has also been explored. Data suggests that it can inhibit the growth of fungi such as Candida albicans.
Data Table: Antifungal Activity of Tetrahydropyrimidine Derivatives
Compound Name | Fungal Strain | MIC (µg/mL) |
---|---|---|
Methyl 1,6-dimethyl... | Candida albicans | 25 |
Other Derivative A | Candida glabrata | 30 |
Other Derivative B | Aspergillus niger | 40 |
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. Its unique structural features allow for modifications that yield new compounds with enhanced biological activities.
Case Study:
In a synthetic chemistry study, researchers utilized this compound to develop new anti-inflammatory agents. The synthesized compounds showed promising results in reducing inflammation in animal models .
Polymer Chemistry
The compound's reactivity can be harnessed in polymer synthesis, particularly in creating materials with specific mechanical properties.
Data Table: Mechanical Properties of Polymers Derived from Tetrahydropyrimidine Compounds
Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|
Polymer A | 50 | 200 |
Polymer B | 75 | 150 |
Polymer C (from Methyl...) | 90 | 180 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Thymidine Phosphorylase (TP) Inhibitory Activity and Cytotoxicity of Selected DHPM Derivatives
Key Observations:
Thiophene vs. Phenyl Substitution :
- The thiophen-2-yl analog (IC50 = 47.1 µM) exhibits superior TP inhibition compared to phenyl derivatives with electron-donating groups (e.g., 3,4-dimethoxyphenyl, IC50 = 59.0 µM) . This suggests the thiophene’s sulfur atom enhances target interaction.
- However, substitution on the thiophene ring (e.g., 5-methylthiophen-2-yl) reduces potency (IC50 = 69.6 µM), indicating steric hindrance may limit activity .
Ester Group Influence :
- Ethyl ester analogs (e.g., Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-...) show comparable melting points (207–209°C) to the methyl ester derivative, but biological data are unavailable .
Structure-Activity Relationship (SAR) Insights
Position 4 Substituents :
Position 5 Ester Groups :
- Methyl esters are more commonly reported, but ethyl esters (e.g., ) show similar physical properties, warranting further biological evaluation .
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
methyl 3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3S/c1-7-9(11(15)17-3)10(8-5-4-6-18-8)13-12(16)14(7)2/h4-6,10H,1-3H3,(H,13,16) |
InChI Key |
LXKLQYVXKPBNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
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